benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate
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Overview
Description
Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate is a synthetic organic compound with a molecular formula of C14H19NO3. It is characterized by the presence of a benzyl group, a carbamate functional group, and a 3,3-dimethyl-2-oxobutyl moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-dimethyl-2-oxobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl N-(3,3-dimethyl-2-oxobutyl)amine.
Substitution: Formation of substituted benzyl carbamates or amines.
Scientific Research Applications
Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3,3-dimethyl-2-oxobutyl moiety.
N-(3,3-dimethyl-2-oxobutyl)carbamate: Lacks the benzyl group.
Benzyl N-(2-oxobutyl)carbamate: Lacks the dimethyl substitution.
Uniqueness
Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate is unique due to the presence of both the benzyl group and the 3,3-dimethyl-2-oxobutyl moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)12(16)9-15-13(17)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
PZKCMUDJVDQLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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